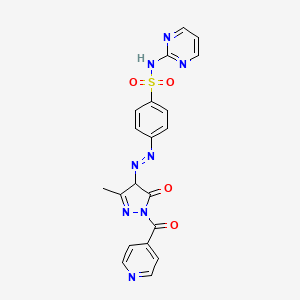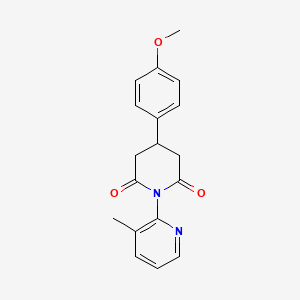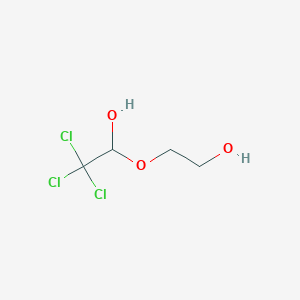
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in photoinitiation and polymerization processes, making it valuable in industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one typically involves the reaction of trichloromethyl compounds with triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives .
Aplicaciones Científicas De Investigación
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one involves the generation of reactive species upon exposure to light. The trichloromethyl groups undergo homolytic cleavage to form free radicals, which then initiate polymerization reactions. This process is facilitated by the compound’s ability to absorb light and transfer energy to the reactive sites .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its high efficiency as a photoinitiator under LED exposure.
2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in dental composites for its photoinitiation properties.
Uniqueness
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one stands out due to its specific reactivity and efficiency in generating free radicals under light exposure. Its unique structure allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes.
Propiedades
Número CAS |
92168-22-4 |
|---|---|
Fórmula molecular |
C12H16Cl6N4O |
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine |
InChI |
InChI=1S/C7H15N.C5HCl6N3O/c1-2-8-6-4-3-5-7-8;6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h2-7H2,1H3;(H,12,13,14,15) |
Clave InChI |
JIRTYVMMLKMFOQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1.C1(=NC(=NC(=O)N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


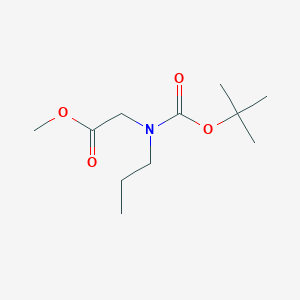
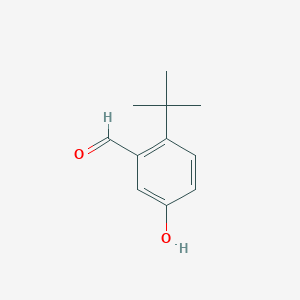
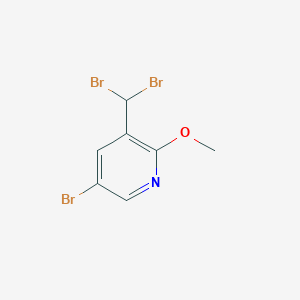
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
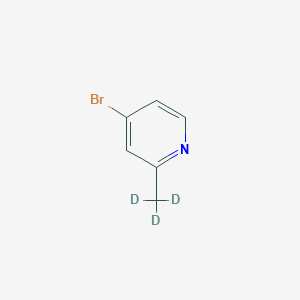
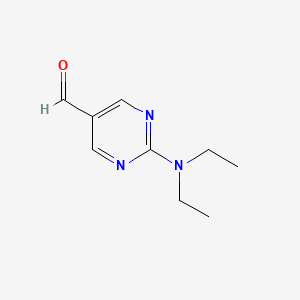
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
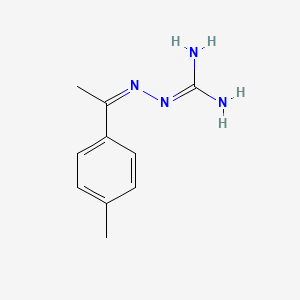
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
